N-[4-(13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is a compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The presence of the sulfonamide group in the structure enhances its potential for various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE typically involves the condensation of 1,3-diketones with arylhydrazines in the presence of N,N-dimethylacetamide . The reaction proceeds at room temperature and yields the desired pyrazole derivative in good quantities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE involves the inhibition of cyclooxygenases (COXs), which are key enzymes in the biosynthesis of prostaglandins from arachidonic acid . By inhibiting COX-2, the compound reduces inflammation and pain without causing significant gastrointestinal side effects . The molecular targets include COX-2 and other inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide
- N-[4-[N-[4-[5-[4-(benzyloxy)phenyl]-1-(substituted phenyl)-1H-pyrazol-3-yl]phenyl]sulfamoyl]phenyl]acetamide
Uniqueness
N-[4-(13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is unique due to its specific structural features, such as the presence of the sulfonamide group and the pyrazole ring, which confer distinct pharmacological properties . Its ability to selectively inhibit COX-2 while minimizing gastrointestinal toxicity sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-10-14(9-17(3)15-10)22(20,21)16-12-5-7-13(8-6-12)18(4)11(2)19/h5-9,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMALPMYDJJUUMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.